molecular formula C21H26N2O8S B3944751 1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate

1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate

Cat. No. B3944751
M. Wt: 466.5 g/mol
InChI Key: SAZYOTITOOORQM-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate, also known as DSP-4, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate acts as a selective neurotoxin that destroys noradrenergic neurons by inducing oxidative stress and apoptosis. It is believed that this compound is taken up by noradrenergic neurons via the norepinephrine transporter and is subsequently metabolized to a reactive metabolite that damages the neurons. The mechanism of action of this compound has been extensively studied and is well-understood.
Biochemical and Physiological Effects:
The depletion of noradrenergic neurons by this compound has been found to have various biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and changes in behavior. For example, this compound has been found to decrease norepinephrine levels in the brain, increase dopamine levels in certain brain regions, and alter the expression of genes related to stress response. These effects have been studied in various animal models and have provided valuable insights into the role of noradrenergic neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively manipulate the noradrenergic system without affecting other neurotransmitter systems. Another advantage is the well-established synthesis method and the availability of the compound. However, there are also limitations to using this compound. One limitation is the potential for off-target effects, as this compound may affect other cell types or neurotransmitter systems at high doses. Another limitation is the potential for species differences, as the effects of this compound may vary between different animal models.

Future Directions

There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate. One direction is to study the long-term effects of noradrenergic depletion on behavior and physiology. Another direction is to investigate the role of noradrenergic neurons in various disease states, such as depression, anxiety, and addiction. Additionally, there is a need for more studies on the potential off-target effects of this compound and the development of more selective neurotoxins for studying the noradrenergic system.
In conclusion, this compound is a valuable compound that has been widely used in scientific research to study the role of noradrenergic neurons in the brain. Its selectivity for noradrenergic neurons and well-established synthesis method make it a useful tool for researchers. However, there are also limitations to using this compound, and future research is needed to fully understand the effects of noradrenergic depletion on behavior and physiology.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate has been used in various scientific research studies to understand the role of noradrenergic neurons in the brain. Specifically, this compound is used to selectively destroy noradrenergic neurons in the locus coeruleus, a region of the brain that is involved in the regulation of arousal, attention, and stress response. This allows researchers to study the effects of noradrenergic depletion on various physiological and behavioral processes.

properties

IUPAC Name

1-(benzenesulfonyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S.C2H2O4/c1-24-18-10-6-7-16(19(18)25-2)15-20-11-13-21(14-12-20)26(22,23)17-8-4-3-5-9-17;3-1(4)2(5)6/h3-10H,11-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZYOTITOOORQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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